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molecular formula C13H19NO B1591131 N,N-Diethyl-2,3-dimethylbenzamide CAS No. 57806-76-5

N,N-Diethyl-2,3-dimethylbenzamide

Cat. No. B1591131
M. Wt: 205.3 g/mol
InChI Key: SMVYLWURFNYXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193689B2

Procedure details

To a stirred solution of 2,3-dimethyl-benzoic acid (1.52 g, 10.1 mmol) in CH2Cl2/DMF (118 mL/12 mL) was added N,N-diisopropylethylamine (1.76 mL, 10.1 mmol) and TBTU (3.25 g, 10.1 mmol) and the reaction mixture stirred at RT for 50 min. N,N-diethylamine (1.58 mL, 15.2 mmol) was added and the reaction mixture stirred for 18 h. The reaction mixture was washed with 10% Na2CO3 solution (2×100 mL) and concentrated in vacuo. The crude material was purified by silica gel column chromatography, eluting with isohexane and increasing the polarity to 30% EtOAc/isohexane to obtain N,N-diethyl-2,3-dimethyl-benzamide as a colourless liquid (1.48 g, 72%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
CH2Cl2 DMF
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH:12]([N:15](CC)[CH:16](C)[CH3:17])(C)[CH3:13].CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.C(NCC)C>C(Cl)Cl.CN(C=O)C>[CH2:12]([N:15]([CH2:16][CH3:17])[C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:2]=1[CH3:1])[CH3:13] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1C
Name
Quantity
1.76 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
3.25 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
CH2Cl2 DMF
Quantity
118 mL
Type
solvent
Smiles
C(Cl)Cl.CN(C)C=O
Step Two
Name
Quantity
1.58 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at RT for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 18 h
Duration
18 h
WASH
Type
WASH
Details
The reaction mixture was washed with 10% Na2CO3 solution (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with isohexane
TEMPERATURE
Type
TEMPERATURE
Details
increasing the polarity to 30% EtOAc/isohexane

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)N(C(C1=C(C(=CC=C1)C)C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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